
4-Bromo-2,6-difluorobenzamide
Overview
Description
4-Bromo-2,6-difluorobenzamide (CAS: 840481-49-4) is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, fluorine atoms at the 2- and 6-positions, and an amide (-CONH₂) functional group. It is commercially available at 96% purity, primarily used in laboratory and industrial settings for synthetic chemistry applications . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in designing molecules with tailored electronic and steric properties.
Preparation Methods
Primary Synthetic Routes
The synthesis of 4-bromo-2,6-difluorobenzamide primarily involves amidation of 4-bromo-2,6-difluorobenzoic acid or its activated derivatives. Alternative routes start from precursors such as 2,6-difluorobenzoyl chloride and 4-bromoaniline.
Preparation Methods
Amidation via Activated Carboxylic Acid Intermediate
- Starting Material: 4-Bromo-2,6-difluorobenzoic acid
- Activation Reagents: Benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl)
- Reaction Conditions:
- Room temperature
- Activation time: ~2 hours
- Amidation Step:
- Addition of ammonia in water at 0°C
- Reaction time: ~20 hours
- Outcome: Efficient conversion to this compound with high purity
- Industrial Notes: Large-scale synthesis optimizes reaction parameters and includes purification steps such as recrystallization or chromatography to enhance yield and purity.
Synthesis from 2,6-Difluorobenzoyl Chloride and 4-Bromoaniline
- Precursors:
- 2,6-Difluorobenzoyl chloride (commercially available)
- 4-Bromoaniline (commercially available)
- Method: Standard amide bond formation via reaction of acid chloride with aniline derivative
- Reaction Conditions:
- Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran
- Temperature control to avoid side reactions
- Purification: Crystallization or chromatographic techniques to isolate the pure amide.
Detailed Reaction Data and Yields
Research Findings and Optimization Notes
- The amidation step benefits from mild activation conditions at room temperature, avoiding harsh reagents that could degrade sensitive fluorine substituents.
- Use of carbodiimide coupling agents (e.g., EDC·HCl) with benzotriazol-1-ol improves coupling efficiency and reduces side reactions.
- Hydrolysis of nitrile intermediates to benzamides can be performed under controlled reflux conditions with water addition and filtration to isolate the product with ≥80% yield and >99.5% purity by GC analysis.
- The bromine and fluorine substituents require careful temperature control during synthesis to prevent unwanted side reactions or decomposition.
- Industrial methods emphasize solvent choice and reaction time optimization to maximize yield and purity, with recrystallization commonly employed as a final purification step.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification | Industrial Feasibility |
---|---|---|---|---|---|
Amidation via activated acid | 4-bromo-2,6-difluorobenzoic acid | Benzotriazol-1-ol, EDC·HCl, NH3, RT | High | Recrystallization/Chromatography | High |
Acyl chloride + aniline | 2,6-difluorobenzoyl chloride, 4-bromoaniline | Inert solvent, temperature control | Moderate | Crystallization | High |
Nitrile intermediate hydrolysis | 3,5-difluorobromobenzene (via nitrile) | Reflux, water addition, filtration | ≥80 | Filtration, washing to neutrality | Moderate |
Benzaldehyde precursor synthesis | 3,5-difluorobromobenzene | Lithium diisopropylamide, N-formylpiperidine, low temp | 78 | Silica gel filtration | Precursor step |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzamides can be formed.
Reduction Products: Reduced derivatives of this compound, such as 4-bromo-2,6-difluoroaniline, can be obtained.
Scientific Research Applications
Chemistry
4-Bromo-2,6-difluorobenzamide serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly utilized in the development of benzoylurea derivatives and other complex organic molecules through various reactions such as condensation and acylation. The compound's unique structure allows for the modification of its derivatives to enhance specific properties.
Biology
The compound has garnered attention for its potential biological activities, particularly as an antibacterial and antifungal agent. Studies indicate that it can inhibit bacterial cell division proteins like FtsZ, which is critical for bacterial growth and replication . Molecular docking studies have revealed that the fluorine atoms facilitate hydrophobic interactions with key residues in target proteins, enhancing its antibacterial efficacy .
Medicine
Research is ongoing to explore the potential of this compound as a pharmaceutical agent. Its ability to inhibit enzymes involved in inflammatory pathways suggests possible anti-inflammatory effects. Additionally, it has been noted for its role as a competitive inhibitor of enzymes such as cytochrome P450 . The compound's antibacterial properties make it a candidate for drug development targeting bacterial infections.
Industrial Applications
In industry, this compound is used in developing new materials with specific properties, including liquid crystals. Its role as an intermediate also extends to synthesizing insecticides and herbicides .
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of this compound highlighted its effectiveness against Staphylococcus aureus. Molecular docking simulations indicated strong hydrophobic interactions between the compound and the active site of FtsZ, confirming its potential as an antibacterial agent .
Case Study 2: Antifungal Properties
Research on synthesized benzoylurea derivatives containing this compound demonstrated moderate to good antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. This underscores the compound's versatility in combating various fungal strains.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This interaction can inhibit the enzyme’s activity, leading to potential antifungal and antibacterial effects .
Comparison with Similar Compounds
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
This compound shares a bromine substituent with 4-bromo-2,6-difluorobenzamide but differs critically in functional groups and substitution patterns. It features amino (-NH₂) groups at the 1- and 2-positions instead of fluorine and an amide. The amino groups enhance its reactivity in polymerization or condensation reactions, making it suitable for synthesizing dyes or conductive polymers. However, the absence of fluorine and the amide group limits its utility in hydrogen-bond-driven biological interactions compared to this compound .
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
A structurally complex benzamide analogue, this compound includes additional fluorine atoms and a trifluoropropoxy group. Synthesized with a 90% yield via amidation, it highlights the efficiency of coupling halogenated benzoyl chlorides with fluorinated anilines. In contrast, this compound lacks these extended substituents, resulting in simpler synthetic pathways and lower molecular weight .
Bromo-difluorobenzaldehyde Derivatives
- 4-Bromo-2,6-difluorobenzaldehyde (CAS 537013-51-7) : Replacing the amide with an aldehyde (-CHO) group shifts reactivity toward nucleophilic additions (e.g., Grignard reactions). The aldehyde’s electrophilic nature contrasts with the amide’s hydrogen-bonding capability, directing its use toward carbonyl chemistry rather than biomolecular interactions.
4-Bromo-2,6-difluoroiodobenzene
This iodinated derivative (synonym: 5-bromo-1,3-difluoro-2-iodobenzene) replaces the amide with iodine, a superior leaving group for aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). The iodine atom increases molecular weight and polarizability, enabling applications in radiopharmaceuticals or catalysis. In contrast, this compound’s amide group stabilizes the structure via resonance, making it less reactive in metal-mediated reactions .
4-Bromo-2,6-dimethylfluorobenzene (CAS 99725-44-7)
The addition of methyl groups at the 2- and 6-positions introduces steric hindrance, reducing reactivity in electrophilic aromatic substitution. This contrasts with this compound, where fluorine’s smaller size and electron-withdrawing effects favor electronic modulation over steric effects. Methylated derivatives are more suited to applications requiring kinetic stability, such as solvent-resistant intermediates .
Data Tables
Table 1. Structural and Functional Comparison
*Abbreviated for clarity; full name in Section 2.2.
Table 2. Reactivity and Electronic Effects
Compound | Key Reactivity Features |
---|---|
This compound | Stabilized by amide resonance; participates in hydrogen bonding. |
Bromo-difluorobenzaldehydes | Electrophilic aldehyde group prone to nucleophilic attack. |
4-Bromo-2,6-difluoroiodobenzene | Iodine acts as a leaving group in SNAr or cross-coupling reactions. |
4-Bromo-2,6-dimethylfluorobenzene | Methyl groups hinder electrophilic substitution; fluorine directs meta substitution. |
Biological Activity
4-Bromo-2,6-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Formula : C7H5BrF2N
Molecular Weight : 220.03 g/mol
Appearance : White to off-white powder
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Its structural features, particularly the presence of bromine and fluorine atoms, enhance its lipophilicity and stability, which are crucial for its interaction with biological targets .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives against various bacterial strains. The compound has been shown to inhibit the growth of Xanthomonas oryzae and Xanthomonas citri, although its efficacy was lower compared to other compounds like thiodiazole copper at similar concentrations .
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several benzamide derivatives, including this compound. The results indicated that while some derivatives displayed moderate antibacterial activity, they were generally less effective than established antibacterial agents.
Compound | Bacterial Strain | Inhibition (%) | EC50 (μg/mL) |
---|---|---|---|
This compound | Xanthomonas oryzae | 35.74 | >200 |
Thiodiazole Copper | Xanthomonas oryzae | 85.12 | 5.00 |
Antifungal Activity
This compound has also been evaluated for its antifungal properties. In vitro studies demonstrated significant antifungal activity against various fungal pathogens such as Botrytis cinerea and Rhizoctonia solani.
Case Study: Antifungal Efficacy
In a comparative study of antifungal activities:
Compound | Fungal Strain | Inhibition (%) | EC50 (μg/mL) |
---|---|---|---|
This compound | Botrytis cinerea (Cucumber) | 50.15 | 6.72 |
Hymexazol | Botrytis cinerea (Cucumber) | 24.64 | 6.11 |
These findings indicate that while this compound exhibits promising antifungal properties, further optimization may be required to enhance its efficacy .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as FtsZ, a critical protein involved in bacterial cell division. The presence of fluorine atoms in the compound enhances hydrophobic interactions with key residues in the active site of FtsZ, contributing to its antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-2,6-difluorobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Microbial Catalysis : Rhodococcus ruber CGMCC3090 resting cells enable chemoselective hydrolysis of nitriles to amides under mild conditions (pH 7.0, 30°C), achieving >95% conversion efficiency .
- Chemical Synthesis : Bromination and fluorination of benzamide precursors using halogenating agents (e.g., NBS) and fluoroborates. Purity (>96%) is confirmed via HPLC and mass spectrometry, with reaction optimization critical to minimize polyhalogenated by-products .
- Key Variables : Temperature, pH, and catalyst loading directly impact selectivity. For microbial methods, substrate concentration above 10 mM reduces enzyme efficiency .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR resolve fluorine and proton environments, confirming substitution patterns (e.g., 2,6-difluoro vs. monofluoro isomers) .
- X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and halogen interactions. Fluorine’s high electron density requires low-temperature data collection to reduce thermal motion artifacts .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects brominated impurities .
Q. How does the reactivity of this compound compare to non-fluorinated benzamide derivatives?
- Methodological Answer :
- Amide Hydrolysis : The electron-withdrawing fluorine atoms decrease amide bond stability, accelerating alkaline hydrolysis (e.g., 2M NaOH at 80°C vs. days for non-fluorinated analogs).
- Bromine Reactivity : The para-bromo group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh) as a catalyst .
- Fluorine Inertness : Ortho-fluorine atoms resist nucleophilic substitution, directing reactivity to the bromine site .
Advanced Research Questions
Q. How can enzymatic pathways be leveraged for selective modification of this compound?
- Methodological Answer :
- Amidase/Nitrile Hydratase Systems : Rhodococcus spp. hydrolyze nitriles to amides but may require engineered enzymes to tolerate bromine steric effects. Screen mutant libraries for activity using high-throughput fluorometric assays .
- Biocatalytic Fluorination : Co-factor-dependent fluorinases (e.g., Streptomyces cattleya) are explored for site-specific fluorination, though bromine may inhibit enzyme binding .
Q. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?
- Methodological Answer :
- Data Collection : Fluorine’s strong X-ray absorption necessitates synchrotron radiation or long exposure times. SHELXL refinement incorporates anisotropic displacement parameters for fluorine and bromine atoms .
- Disorder Modeling : Bromine’s large atomic radius can cause positional disorder; iterative refinement with restraints (e.g., DFIX for bond lengths) improves accuracy .
Q. How do competing reaction pathways in cross-coupling chemistry affect the synthesis of this compound derivatives?
- Methodological Answer :
- Side Reactions : Homocoupling (e.g., Glaser coupling) occurs if Pd catalysts are not rigorously degassed. Use Schlenk techniques and Pd(OAc)/SPhos ligand systems to suppress undesired pathways .
- By-Product Analysis : LC-MS monitors debromination or defluorination by-products. Adjust solvent polarity (e.g., DMF → toluene) to stabilize intermediates .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer :
- DFT Calculations : Gaussian09 simulations predict NMR chemical shifts. Discrepancies >1 ppm indicate conformational flexibility or solvent effects .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra from −50°C to 25°C .
Q. Can computational models predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases). Fluorine’s electrostatic potential maps guide pharmacophore design .
- QSAR Studies : Train models using IC data from fluorinated benzamide libraries. Bromine’s hydrophobicity correlates with improved membrane permeability .
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSRKKGNFFTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840481-49-4 | |
Record name | 840481-49-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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